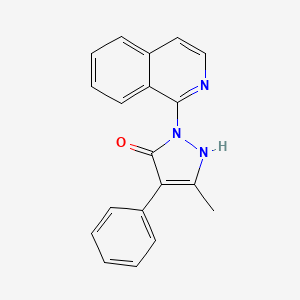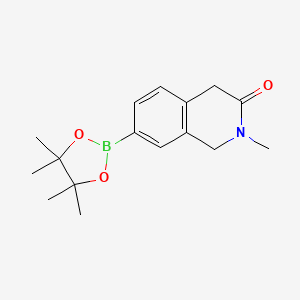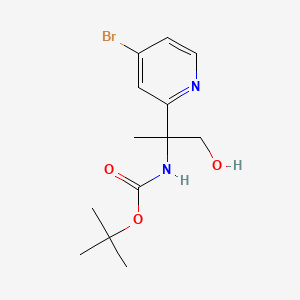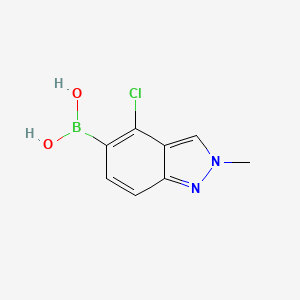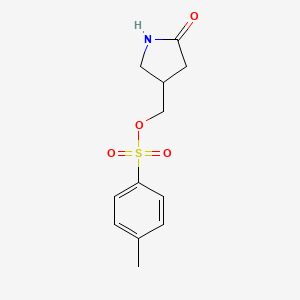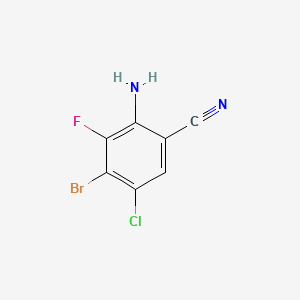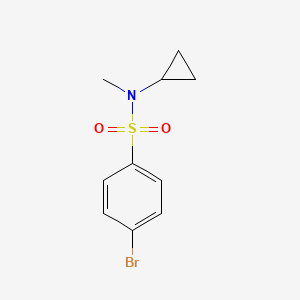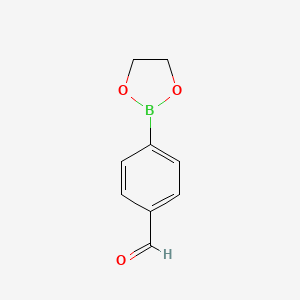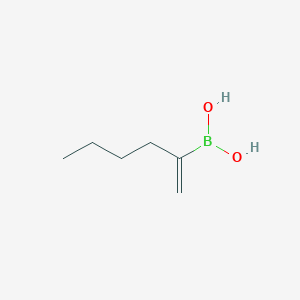
Hex-1-en-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-2-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Hex-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hex-1-yne followed by oxidation. This method typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). Another method involves the borylation of hex-1-ene using a diboron reagent in the presence of a palladium catalyst. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Hex-1-en-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-1-en-2-ol using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield hex-1-en-2-ylborane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include hydrogen peroxide for oxidation, diboron reagents for borylation, and palladium catalysts for coupling reactions. .
Scientific Research Applications
Hex-1-en-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Boronic acids, including this compound, are used in the development of sensors for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. For example, they are used in the design of protease inhibitors for treating diseases such as cancer.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new catalysts for chemical processes .
Mechanism of Action
The mechanism of action of hex-1-en-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and forming stable complexes. These interactions are crucial for its function in molecular recognition and catalysis .
Comparison with Similar Compounds
Hex-1-en-2-ylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and vinylboronic acid. While all these compounds share the boronic acid functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications. For example, phenylboronic acid is widely used in the synthesis of pharmaceuticals and agrochemicals, while vinylboronic acid is commonly used in polymer chemistry. This compound is unique in its ability to participate in both aliphatic and olefinic reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H13BO2 |
|---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
hex-1-en-2-ylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-3-4-5-6(2)7(8)9/h8-9H,2-5H2,1H3 |
InChI Key |
OMGHGJZFBJRPGW-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)CCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


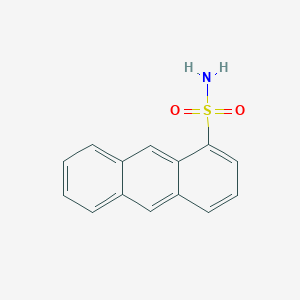
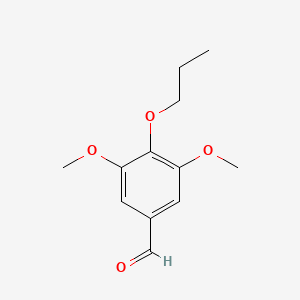
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
